

Preclinical Anti-Tumor Activity of Everolimus: A Technical Guide

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Compound of Interest		
Compound Name:	Everolimus	
Cat. No.:	B549166	Get Quote

Introduction

Everolimus (also known as RAD001) is an orally administered, second-generation inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is a derivative of rapamycin (sirolimus) and exerts its anti-tumor effects by selectively targeting the mTOR Complex 1 (mTORC1).[1][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in human cancers, making it a critical target for therapeutic intervention.[3][4] **Everolimus** has demonstrated broad anti-proliferative activity in a multitude of preclinical cancer models, leading to its clinical approval for various malignancies, including renal cell carcinoma, breast cancer, and neuroendocrine tumors.[4][5][6]

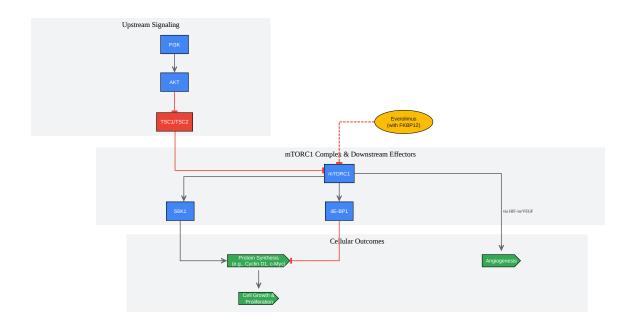
This technical guide provides an in-depth overview of the preclinical studies evaluating the antitumor activity of **everolimus**. It summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

Everolimus functions by first forming a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[7] This **everolimus**-FKBP12 complex then binds directly to and allosterically inhibits mTORC1, a serine/threonine kinase complex.[1] The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors: p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7] This blockade suppresses the translation of critical mRNAs involved in cell cycle progression (e.g., Cyclin D1,



c-Myc), cell growth, and proliferation, ultimately leading to G1 phase cell cycle arrest.[8] Furthermore, **everolimus** can induce apoptosis and inhibit angiogenesis by reducing the expression of factors like hypoxia-inducible factor- 1α (HIF- 1α) and vascular endothelial growth factor (VEGF).[1][8][9]



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Caption: Everolimus inhibits mTORC1, blocking downstream signaling to reduce cell proliferation.

In Vitro Anti-Tumor Activity

Everolimus has demonstrated potent anti-proliferative effects across a wide spectrum of human cancer cell lines. The primary outcomes measured in vitro include inhibition of cell proliferation (IC50), induction of cell cycle arrest, and apoptosis.

Quantitative Data Summary: In Vitro Studies

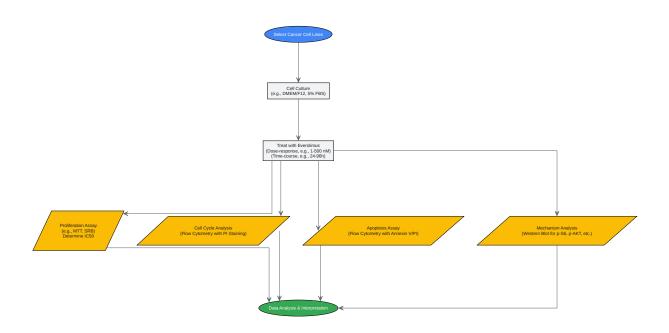


Cancer Type	Cell Line(s)	Key Findings	Reference
Ovarian Cancer	SKOV3	Early apoptosis increased from 8% (control) to 14.5% (500 nM everolimus).	[8]
OVCAR5	Early apoptosis increased from 6.7% (control) to 12.5% (500 nM everolimus).	[8]	
Esophageal Squamous Cell Carcinoma	TE4, TE11	20 nM everolimus decreased cell proliferation, increased the G0/G1 phase population, and induced early apoptosis.	[10]
T-Cell Lymphoma	ALCL, CTCL lines	10 nM everolimus inhibited the phosphorylation of mTOR and its downstream target, ribosomal S6.	[11]
Breast Cancer	Luminal cell lines	10 out of 13 everolimus-sensitive cell lines were of the luminal subtype. Everolimus enhanced the effect of tamoxifen and fulvestrant.	[12]
Osteosarcoma	KHOS	10 nM everolimus effectively inhibited mTORC1 signaling (P-p70 S6K, P-4E BP1).	[13]



Key Experimental Protocols: In Vitro Assays

A typical workflow for assessing the in vitro efficacy of **everolimus** involves several standard assays.



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